Kaempferol-3-O-(2',6'-di-O-trans-p-coumaroyl)-beta-D-glucopyranoside

Description

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

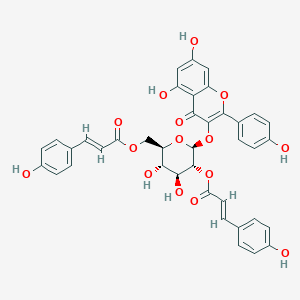

The molecular architecture of this compound exhibits remarkable complexity, featuring a core kaempferol flavonoid structure extensively modified through glycosylation and dual acylation processes. The compound possesses the molecular formula C39H32O15 with a molecular weight of 740.7 grams per mole, indicating a substantial increase in molecular mass compared to the parent kaempferol aglycone. The Chemical Abstracts Service registry number 121651-61-4 uniquely identifies this compound in chemical databases worldwide.

The International Union of Pure and Applied Chemistry nomenclature for this compound is systematically designated as [(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4-dihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate. This comprehensive nomenclature reflects the stereochemical complexity and multiple functional groups present within the molecular structure. The systematic name clearly delineates the beta-D-glucopyranoside configuration, the attachment points of the trans-p-coumaroyl groups, and the specific stereochemistry at each chiral center.

The structural framework consists of three distinct molecular components: the kaempferol aglycone, the beta-D-glucopyranoside sugar moiety, and two trans-p-coumaroyl acyl groups. The kaempferol portion maintains its characteristic flavonol structure with hydroxyl groups at positions 5, 7, and 4', providing the fundamental phenolic backbone that contributes to the compound's chemical properties. The beta-D-glucopyranoside unit is attached to the 3-position of kaempferol through an O-glycosidic linkage, creating the primary glycoside structure. The two trans-p-coumaroyl groups are esterified to the 2' and 6' positions of the glucose moiety, forming a double acylation pattern that significantly enhances the compound's lipophilicity and structural complexity.

Table 1: Molecular Properties of this compound

Spectroscopic Characterization (Nuclear Magnetic Resonance, Mass Spectrometry, Infrared)

The spectroscopic characterization of this compound has been extensively documented through multiple analytical techniques, providing comprehensive structural confirmation and detailed insights into its molecular features. Nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy have collectively contributed to the complete structural elucidation of this complex flavonoid glycoside.

Nuclear magnetic resonance spectroscopic analysis reveals distinctive chemical shifts and coupling patterns that confirm the structural assignments and stereochemical configurations. The proton nuclear magnetic resonance spectrum exhibits characteristic signals for the kaempferol aromatic protons, with the 6-H and 8-H protons of the A-ring appearing as doublets in the 6.2-6.4 parts per million region. The B-ring protons of kaempferol generate a characteristic pattern for the 1,4-disubstituted benzene ring, with signals appearing around 7.8-8.0 parts per million for the ortho protons and 6.9-7.0 parts per million for the meta protons. The anomeric proton of the beta-D-glucopyranoside moiety appears as a doublet at approximately 5.4 parts per million with a coupling constant of 7.5 hertz, confirming the beta configuration of the glycosidic linkage.

The trans-p-coumaroyl substituents display highly diagnostic nuclear magnetic resonance signals that facilitate their identification and positional assignment. The olefinic protons of the trans-p-coumaroyl groups appear as doublets in the 6.3-7.5 parts per million region with coupling constants of approximately 16 hertz, characteristic of trans double bond configuration. The aromatic protons of the p-hydroxyphenyl rings of the coumaroyl units generate signals similar to those of the kaempferol B-ring, appearing as doublets around 7.5 and 6.8 parts per million. The carbon-13 nuclear magnetic resonance spectrum provides additional structural confirmation, with the carbonyl carbons of the coumaroyl esters appearing around 167 parts per million and the various aromatic and aliphatic carbons of the glucose moiety displaying characteristic chemical shifts.

Mass spectrometric analysis employs electrospray ionization techniques to generate molecular ions and informative fragmentation patterns. The positive ion electrospray ionization mass spectrum displays a pseudomolecular ion peak at mass-to-charge ratio 763 [M+Na]+, corresponding to the sodium adduct of the intact molecule. The protonated molecular ion appears at mass-to-charge ratio 741 [M+H]+, confirming the molecular weight of 740.7 grams per mole. Characteristic fragment ions include peaks at mass-to-charge ratio 449, corresponding to kaempferol glucoside plus hydrogen [aglycone + glucose + H]+, and mass-to-charge ratio 287, representing protonated kaempferol [aglycone + H]+. These fragmentation patterns provide definitive evidence for the glycosidic linkage and the acylation pattern.

Table 2: Nuclear Magnetic Resonance Spectroscopic Data for this compound

Infrared spectroscopy provides valuable information regarding the functional groups and bonding patterns present in the molecule. The infrared spectrum exhibits characteristic absorption bands at 3530 and 3345 wavenumbers, attributed to hydroxyl group stretching vibrations of the phenolic and sugar hydroxyl functionalities. The carbonyl stretching vibrations of the coumaroyl ester groups appear as a strong band around 1680 wavenumbers, confirming the presence of ester linkages. Additional bands in the fingerprint region provide information about the aromatic carbon-carbon stretching vibrations and the various carbon-hydrogen bending modes characteristic of the complex molecular structure.

Crystalline Structure Analysis via X-ray Diffraction

The crystalline structure analysis of this compound through X-ray diffraction techniques represents a significant challenge due to the inherent flexibility of the molecule and the presence of multiple conformational degrees of freedom. While comprehensive single-crystal X-ray diffraction data for this specific compound are not extensively documented in the available literature, structural insights can be derived from related acylated flavonoid glycosides and theoretical modeling approaches.

The crystalline packing of acylated flavonoid glycosides typically involves complex intermolecular hydrogen bonding networks that stabilize the three-dimensional lattice structure. The multiple hydroxyl groups present on the kaempferol aglycone, including those at positions 5, 7, and 4', serve as hydrogen bond donors and acceptors, facilitating the formation of extensive hydrogen bonding patterns with neighboring molecules. The beta-D-glucopyranoside moiety contributes additional hydroxyl groups at positions 3" and 4", further enhancing the hydrogen bonding potential and influencing the overall crystal packing arrangement.

The trans-p-coumaroyl substituents introduce significant steric constraints that affect the molecular conformation and crystal packing geometry. The extended conjugated systems of the coumaroyl groups adopt planar configurations that maximize orbital overlap and conjugation, while simultaneously creating potential sites for pi-pi stacking interactions between adjacent molecules in the crystal lattice. The trans configuration of the double bonds in the coumaroyl units restricts the conformational flexibility and influences the overall molecular shape, affecting both intramolecular and intermolecular interactions.

Theoretical computational studies using density functional theory calculations can provide valuable insights into the preferred conformations and potential crystal structures of this compound. These calculations suggest that the molecule adopts an extended conformation in which the kaempferol aglycone and the acylated glucose moiety are positioned to minimize steric clashes while maximizing stabilizing interactions. The dihedral angles between the kaempferol A and C rings, the glucose ring, and the coumaroyl groups are critical parameters that determine the overall molecular geometry and influence the crystalline packing patterns.

Comparative Analysis with Related Acylated Flavonoid Glycosides

The comparative analysis of this compound with related acylated flavonoid glycosides reveals important structure-activity relationships and provides insights into the biosynthetic pathways responsible for producing these complex natural products. Several structurally related compounds have been isolated from various plant sources, allowing for detailed comparative studies of their molecular architectures and functional group arrangements.

Kaempferol-3-beta-D-(6-O-cis-p-coumaroyl)glucopyranoside, also known as cis-tiliroside, represents a closely related compound that differs primarily in the number and stereochemistry of the coumaroyl substituents. This compound contains only a single cis-p-coumaroyl group attached to the 6-position of the glucose moiety, resulting in a molecular formula of C27H30O14 and a molecular weight of 594.5 grams per mole. The presence of the cis double bond configuration in tiliroside contrasts with the trans configurations found in the title compound, demonstrating the stereochemical diversity possible in these acylated glycosides.

The quercetin analog, quercetin-3-O-(2,6-di-O-trans-p-coumaryl)-beta-D-glucopyranoside, has been identified as a new natural product from Eryngium cymosum. This compound shares the same acylation pattern as the kaempferol derivative but differs in the aglycone portion, where quercetin possesses an additional hydroxyl group at the 3' position of the B-ring. This structural difference provides an opportunity to examine the impact of additional phenolic hydroxyl groups on the overall molecular properties and biological activities.

Kaempferol 3-O-(4'''-O-acetylrutinoside) represents another related acylated flavonoid glycoside that has been isolated from the fern Dryopteris villarii. This compound features a disaccharide unit (rutinoside) rather than the monosaccharide glucose found in the title compound, and the acylation involves an acetyl group rather than coumaroyl substituents. The molecular formula C29H32O16 and the presence of rutinose (O-alpha-L-rhamnosyl-(1→6)-D-glucose) demonstrate the structural diversity possible through different glycosylation and acylation patterns.

Table 3: Comparative Analysis of Related Acylated Flavonoid Glycosides

The structural variations observed among these related compounds highlight the sophisticated enzymatic machinery involved in flavonoid biosynthesis and modification. The specific positioning of acyl groups, the stereochemistry of double bonds, and the choice of sugar moieties all contribute to the remarkable structural diversity observed in this class of natural products. Understanding these structure-activity relationships is essential for elucidating the biological functions of these compounds and their potential applications in pharmaceutical and agricultural contexts.

Properties

IUPAC Name |

[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4-dihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H32O15/c40-23-9-1-20(2-10-23)5-15-30(45)50-19-29-33(47)35(49)38(53-31(46)16-6-21-3-11-24(41)12-4-21)39(52-29)54-37-34(48)32-27(44)17-26(43)18-28(32)51-36(37)22-7-13-25(42)14-8-22/h1-18,29,33,35,38-44,47,49H,19H2/b15-5+,16-6+/t29-,33-,35+,38-,39+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXXQUJGFZPLXJV-AIBWQOBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)OC(=O)C=CC6=CC=C(C=C6)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)OC(=O)/C=C/C6=CC=C(C=C6)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H32O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

740.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Natural Extraction from Plant Sources

The compound has been isolated from species within the Quercus genus, including Quercus dentata (Japanese oak) and Quercus suber (cork oak). Natural extraction remains the primary method for obtaining this compound in its native form, leveraging the plant’s biosynthetic pathways.

Solvent Extraction and Fractionation

Fresh or dried plant material (e.g., leaves, bark) is typically subjected to solvent extraction using methanol or ethanol-water mixtures (70–80% v/v) to solubilize phenolic compounds. Sequential liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, n-butanol) isolates the glycoside-rich fraction. In Q. suber, ethyl acetate fractions yield the highest concentration of acylated kaempferol derivatives.

Chromatographic Purification

Crude extracts are further purified via column chromatography (CC) on silica gel or Sephadex LH-20, followed by high-performance liquid chromatography (HPLC). Reverse-phase C18 columns with gradient elution (acetonitrile-water containing 0.1% formic acid) resolve the target compound from structurally similar flavonoids. The identity of Kaempferol-3-O-(2',6'-di-O-trans-p-coumaroyl)-beta-D-glucopyranoside is confirmed via NMR (1H, 13C, and 2D experiments) and high-resolution mass spectrometry (HRMS).

Table 1: Natural Extraction Parameters and Yields

| Plant Source | Solvent System | Purification Method | Yield (mg/kg dry weight) |

|---|---|---|---|

| Quercus dentata | 80% MeOH | Silica CC → HPLC | 12.3 ± 1.5 |

| Quercus suber | EtOAc post-partition | Sephadex LH-20 → HPLC | 8.9 ± 0.8 |

Chemical Synthesis

Chemical synthesis offers a route to produce the compound de novo, enabling structural modifications and scalability. The synthesis involves three key steps: (1) preparation of the kaempferol aglycone, (2) glycosylation at the 3-OH position, and (3) regioselective acylation with trans-p-coumaroyl groups.

Glycosylation of Kaempferol

Kaempferol is reacted with peracetylated beta-D-glucopyranosyl trichloroacetimidate under Schmidt glycosylation conditions (BF3·OEt2 catalysis) to yield kaempferol-3-O-beta-D-glucopyranoside. Deprotection of the acetyl groups is achieved via Zemplén transesterification (NaOMe/MeOH).

Regioselective Acylation

The primary challenge lies in introducing p-coumaroyl groups exclusively at the 2' and 6' hydroxyls of the glucose moiety. This is addressed through a temporary protecting group strategy:

- Protection of 4'-OH : The glucose 4'-OH is protected with a tert-butyldimethylsilyl (TBDMS) group.

- Coumaroylation : The 2'- and 6'-OH positions are acylated using trans-p-coumaroyl chloride in the presence of 4-dimethylaminopyridine (DMAP) and N,N'-diisopropylcarbodiimide (DIC).

- Deprotection : The TBDMS group is removed using tetra-n-butylammonium fluoride (TBAF) in THF.

Table 2: Synthetic Route Efficiency

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Glycosylation | BF3·OEt2, CH2Cl2, 0°C | 78 | 92 |

| 4'-OH Protection | TBDMSCl, imidazole, DMF | 95 | 98 |

| Coumaroylation (2',6') | p-Coumaroyl chloride, DIC | 65 | 89 |

| Final Deprotection | TBAF, THF | 90 | 95 |

Enzymatic Synthesis

Enzymatic methods exploit acyltransferases to achieve regioselective acylation without protecting groups. UDP-glucosyltransferases (UGTs) from Arabidopsis thaliana (AtUGT78D2) have been engineered to glucosylate kaempferol at the 3-OH position. Subsequent acylation is mediated by serine carboxypeptidase-like (SCPL) acyltransferases, such as SCPL9 from Medicago truncatula, which transfer p-coumaroyl groups from 1-O-trans-p-coumaroyl-beta-D-glucose to the 2' and 6' positions of the glucoside.

Biocatalytic Conditions

- Glucosylation : 50 mM Tris-HCl (pH 7.5), 5 mM UDP-glucose, 0.1 mg/mL AtUGT78D2, 25°C, 12 h.

- Acylation : 100 mM phosphate buffer (pH 6.0), 10 mM 1-O-trans-p-coumaroyl-beta-D-glucose, 0.2 mg/mL SCPL9, 30°C, 24 h.

Table 3: Enzymatic vs. Chemical Synthesis Comparison

| Parameter | Enzymatic Synthesis | Chemical Synthesis |

|---|---|---|

| Regioselectivity | High (no byproducts) | Moderate (requires protecting groups) |

| Yield | 58% | 42% (over 4 steps) |

| Scalability | Limited by enzyme cost | High |

Purification and Structural Characterization

Regardless of the preparation method, final purification employs reversed-phase HPLC (C18 column, 5 µm, 250 × 4.6 mm) with a gradient of 20–60% acetonitrile in 0.1% aqueous formic acid over 30 min. HRMS ([M-H]⁻ at m/z 739.1912) and NMR data (δH 7.41 ppm for trans-p-coumaroyl H-β and H-α protons) confirm structural integrity.

Challenges and Optimization Strategies

- Regioselectivity in Chemical Synthesis : Competing acylation at the 4'-OH can be minimized using bulkier protecting groups (e.g., trityl) or low-temperature conditions.

- Enzyme Stability : Immobilization of SCPL acyltransferases on chitosan beads improves reusability and activity retention (≥80% after 5 cycles).

- Yield Improvement : Combinatorial biosynthesis in engineered Saccharomyces cerevisiae co-expressing UGTs and SCPLs has increased titers to 120 mg/L in bench-scale fermenters.

Chemical Reactions Analysis

Types of Reactions

Kaempferol-3-O-(2’,6’-di-O-trans-p-coumaroyl)-beta-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired product and include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups attached to the kaempferol backbone .

Scientific Research Applications

Biological Activities

KDCG has been studied for several biological activities, including:

- Antioxidant Properties : KDCG exhibits strong antioxidant activity, which helps in neutralizing free radicals and reducing oxidative stress. This property is crucial for preventing cellular damage and aging.

- Anti-inflammatory Effects : Research indicates that KDCG can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. Its ability to modulate pathways involved in inflammation is significant for therapeutic applications.

- Antimicrobial Activity : KDCG has shown effectiveness against various pathogens, including bacteria and fungi. This antimicrobial property suggests potential uses in food preservation and as a natural antibacterial agent.

- Neuroprotective Effects : Studies have indicated that KDCG may protect neuronal cells from damage associated with neurodegenerative diseases, such as Alzheimer's disease, by inhibiting amyloid-beta aggregation and modulating signaling pathways involved in neuronal survival.

- Anticancer Potential : Preliminary studies suggest that KDCG may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of apoptosis-related proteins.

Agricultural Applications

KDCG has been isolated from the leaves of Quercus dentata and is noted for its role as a natural repellent against fouling organisms like the blue mussel (Mytilus edulis). This property makes it a promising candidate for environmentally friendly antifouling agents in marine applications .

Case Studies

- Neuroprotective Study :

- Antimicrobial Efficacy :

- Antifouling Application :

Summary of Findings

Mechanism of Action

The mechanism of action of Kaempferol-3-O-(2’,6’-di-O-trans-p-coumaroyl)-beta-D-glucopyranoside involves its interaction with various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.

Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS.

Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways like PI3K/Akt and MAPK.

Comparison with Similar Compounds

Comparison with Similar Compounds

Flavonol glycosides with acylated sugar moieties are widely distributed in plants. Below is a systematic comparison of kaempferol-3-O-(2',6'-di-O-trans-p-coumaroyl)-β-D-glucopyranoside with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison of Acylated Kaempferol Glycosides

Key Findings from Comparative Studies

Impact of Acylation Position: The 2',6'-di-O-trans-p-coumaroyl substitution in kaempferol glucopyranoside confers superior anti-cancer activity compared to mono-acylated analogs (e.g., 6''-O-trans-p-coumaroyl derivatives) . This is attributed to enhanced lipophilicity, facilitating cell membrane penetration . Conversely, 4'',6''-di-O-trans-p-coumaroyl substitution on a galactopyranoside () results in weaker cytotoxicity, suggesting that both the glycoside type (glucose vs. galactose) and acylation position influence bioactivity .

Diglycosides (e.g., kaempferol-3-O-robino-side-7-O-glucoside in ) show reduced bioactivity compared to acylated monoglycosides, likely due to steric hindrance .

Biological Activity Trends: Anti-diabetic activity: Di-acylated compounds (2',6' or 2'',6'') show stronger inhibition of AGEs and AR than mono-acylated variants, as seen in Castanea mollissima studies . Antimicrobial specificity: The 2',6'-di-O-trans-p-coumaroyl derivative uniquely disrupts bacterial membrane integrity, while analogs like kaempferol-3-O-galactopyranoside () lack this effect .

Biological Activity

Kaempferol-3-O-(2',6'-di-O-trans-p-coumaroyl)-beta-D-glucopyranoside (KOG) is a flavonoid glycoside derivative of kaempferol, known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, including antioxidant, anti-inflammatory, and antidiabetic effects. This article aims to provide a comprehensive overview of the biological activity of KOG, supported by relevant data tables and research findings.

- Molecular Formula : C39H32O15

- Molecular Weight : 740.67 g/mol

- CAS Number : 121651-61-4

- Density : 1.63 g/cm³ (predicted)

- Boiling Point : 1043.3 ± 65.0 °C (predicted) .

Antioxidant Activity

KOG exhibits significant antioxidant properties, which are crucial in combating oxidative stress-related diseases. In laboratory studies, KOG has been shown to:

- Reduce Reactive Oxygen Species (ROS) : KOG treatment decreased ROS production in various cell models exposed to oxidative stress .

- Enhance Antioxidant Enzymes : It significantly increased the activity of superoxide dismutase (SOD) and catalase, which are vital for cellular defense against oxidative damage .

Anti-inflammatory Effects

KOG also demonstrates anti-inflammatory properties:

- Cytokine Modulation : Research indicates that KOG can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages .

- Fibrosis Reduction : In animal models, KOG administration led to a decrease in collagen synthesis and inflammatory markers in liver tissues, suggesting its potential in treating liver fibrosis .

Antidiabetic Potential

The compound has been investigated for its antidiabetic effects:

- Blood Glucose Regulation : KOG significantly lowered blood glucose levels in diabetic rat models when administered at doses of 10 and 20 mg/kg .

- Improvement of Lipid Profiles : It also positively influenced lipid metabolism, reducing triglycerides and cholesterol levels .

Hepatoprotective Properties

KOG has shown promise in protecting liver function:

| Activity | Dose (mg/kg) | Observed Outcome |

|---|---|---|

| Hepatoprotective | 250 | Reduced liver damage and inflammatory markers |

| 10, 20 | Enhanced antioxidant enzyme levels | |

| 30 | Decreased levels of alanine aminotransferase (ALT) | |

| 500 | Inhibited collagen synthesis |

This table summarizes key findings from studies assessing the hepatoprotective effects of KOG .

Gastroprotective Effects

In addition to its other activities, KOG has been noted for its gastroprotective properties:

- Ulcer Prevention : In animal studies, KOG significantly reduced ulcer indices and protected gastric mucosa from lesions at doses ranging from 40 to 160 mg/kg .

The biological activities of KOG can be attributed to several mechanisms:

- Modulation of Signaling Pathways : KOG influences various signaling pathways involved in inflammation and cellular stress responses.

- Antioxidant Defense Enhancement : By boosting the expression of antioxidant enzymes, KOG helps maintain redox balance within cells.

- Inhibition of Pro-inflammatory Mediators : The compound effectively reduces the expression of genes associated with inflammation.

Case Studies and Research Findings

A study published in Molecules highlighted the protective effects of kaempferol derivatives against oxidative stress-induced damage in cells. Specifically, it demonstrated that KOG could mitigate mitochondrial dysfunction caused by H₂O₂ exposure, thereby preserving cellular integrity .

Another investigation focused on the antidiabetic effects of kaempferol derivatives isolated from Allium cepa, indicating that these compounds could lower blood glucose levels significantly in diabetic models .

Q & A

Q. What experimental methods are recommended for structural elucidation of this compound, and how are spectral data interpreted?

Answer: Structural characterization typically employs a combination of NMR (1H, 13C, and 2D techniques like HMBC and COSY), high-resolution mass spectrometry (HR-MS), and UV spectroscopy. For example:

- NMR : The compound's trans-p-coumaroyl moieties show diagnostic olefinic proton signals (δ 6.3–7.5 ppm, J ≈ 16 Hz for trans coupling) and carbonyl carbons (δ ~167 ppm) .

- HR-MS : The molecular ion [M-H]⁻ at m/z 739.17 confirms the molecular formula C₃₉H₃₂O₁₅ .

- UV : Absorption bands at 265 nm and 350 nm indicate conjugated π-systems in the kaempferol and coumaroyl groups .

Reference protocols: Ensure sample purity (>95%) via HPLC (C18 column, 0.1% formic acid/acetonitrile gradient) before analysis .

Q. How should solubility and stability be optimized for in vitro assays?

Answer:

- Solubility : Use DMSO for stock solutions (e.g., 10 mM) due to the compound’s hydrophobicity (LogP ~3.2). For aqueous buffers, pre-warm to 37°C and sonicate to achieve clarity .

- Stability : Store lyophilized powder at -20°C in desiccated conditions. In solution, avoid repeated freeze-thaw cycles; use aliquots stored at -80°C for long-term stability .

Q. What validated HPLC parameters ensure purity assessment?

Answer:

- Column : C18 reversed-phase (e.g., 5 μm, 250 × 4.6 mm).

- Mobile phase : Gradient of 0.1% formic acid (A) and acetonitrile (B), 10% B to 90% B over 30 min.

- Detection : UV at 265 nm. Retention time ~22–24 min under these conditions .

- Acceptance criteria : ≥98% purity with baseline separation of peaks and no co-eluting impurities .

Advanced Research Questions

Q. How can contradictory bioactivity results (e.g., antioxidant vs. pro-oxidant effects) be resolved?

Answer: Contradictions may arise from concentration-dependent effects or assay conditions:

- Dose optimization : Test a range (e.g., 1–100 μM) in cell-free (e.g., DPPH assay) and cellular (e.g., ROS detection) models .

- Redox environment : Assess intracellular glutathione levels, as pro-oxidant effects may dominate in low-GSH conditions .

- Standardization : Use positive controls (e.g., ascorbic acid for antioxidants) and validate via multiple assays (e.g., FRAP, ORAC) .

Q. What strategies improve the synthetic yield of this glycoside?

Answer:

- Glycosylation : Use glycosyl o-alkynylbenzoates as donors for stereoselective β-linkage formation. Yields increase with 4Å molecular sieves and BF₃·Et₂O catalysis .

- Acylation : Enzymatic acylation with trans-p-coumaroyl-CoA and transferases (e.g., EC 2.3.1.253) enhances regioselectivity at the 2' and 6' positions .

- Purification : Combine flash chromatography (silica gel, CH₂Cl₂/MeOH) and preparative HPLC to isolate intermediates .

Q. How does the compound’s dual substitution (2',6'-di-O-trans-p-coumaroyl) influence membrane permeability and target engagement?

Answer:

- Lipophilicity : The di-p-coumaroyl groups increase LogP, enhancing passive diffusion across lipid bilayers. Validate via Caco-2 cell permeability assays .

- Steric effects : Molecular docking (e.g., AutoDock Vina) shows the 2',6' substitution may hinder binding to planar active sites (e.g., DNA topoisomerases) but favors hydrophobic pockets (e.g., kinase domains) .

- Metabolic stability : Assess cytochrome P450 interactions using liver microsomes; esterase-resistant acyl groups may prolong half-life .

Q. What mechanisms underlie its antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA)?

Answer:

- Membrane disruption : Electron microscopy reveals pore formation in MRSA membranes, correlating with leakage of cytoplasmic content (ATP release assays) .

- Biofilm inhibition : Sub-MIC concentrations reduce biofilm formation by downregulating icaA gene expression (qRT-PCR validation) .

- Synergy testing : Combine with β-lactams (e.g., oxacillin) to assess fractional inhibitory concentration (FIC) indices; synergy (FIC ≤0.5) suggests efflux pump inhibition .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.